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Cyclobutanone;undecanoic acid

Cat. No.: B15350995
M. Wt: 256.38 g/mol
InChI Key: JGRHUZFZBIGIAE-UHFFFAOYSA-N
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Description

Cyclobutanone;undecanoic acid is a useful research compound. Its molecular formula is C15H28O3 and its molecular weight is 256.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H28O3 B15350995 Cyclobutanone;undecanoic acid

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H28O3

Molecular Weight

256.38 g/mol

IUPAC Name

cyclobutanone;undecanoic acid

InChI

InChI=1S/C11H22O2.C4H6O/c1-2-3-4-5-6-7-8-9-10-11(12)13;5-4-2-1-3-4/h2-10H2,1H3,(H,12,13);1-3H2

InChI Key

JGRHUZFZBIGIAE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)O.C1CC(=O)C1

Origin of Product

United States

Synthetic Strategies for Cyclobutanone and Its Derivatives

Historical and Contemporary Approaches to Cyclobutanone (B123998) Core Synthesis

The synthesis of the four-membered cyclobutanone ring has evolved from early, low-yield methods to highly efficient and stereoselective modern techniques.

Synthesis from Cyclobutanecarboxylic Acid Precursors

The first documented synthesis of cyclobutanone was achieved by the Russian chemist Nikolai Kischner in 1905. chemicalbook.com His approach began with cyclobutanecarboxylic acid, which was converted to the target ketone through a multi-step sequence, albeit in low yield. chemicalbook.com Modern variations of this concept exist, such as the conversion of 3-oxocyclobutanecarboxylic acid, which can be synthesized from raw materials like acetone, bromine, and malononitrile. google.com In one specific method, 3,3-dicyanocyclobutanone is hydrolyzed using hydrochloric acid to produce 3-oxocyclobutanecarboxylic acid with yields reported as high as 92%. google.com

Lithium-Catalyzed Rearrangement of Oxaspiropentane

An alternative pathway to the cyclobutanone core involves the lithium-catalyzed rearrangement of oxaspiropentane. chemicalbook.com This substrate is readily accessible through the epoxidation of methylenecyclopropane. The rearrangement provides a direct route to cyclobutanone, offering a different strategic approach compared to methods starting from acyclic precursors or other cyclic systems. chemicalbook.com

Multicomponent Reactions Involving Cyclobutanones

Cyclobutanones have been successfully employed as carbonyl components in isonitrile-based multicomponent reactions (MCRs), such as the Ugi and Passerini reactions. acs.orgacs.orgnih.gov Nucleophilic addition to cyclobutanones is generally faster than to other ketones, a phenomenon attributed to the relief of ring strain when the hybridization of the carbonyl carbon changes from sp² to sp³. acs.org Furthermore, the Lowest Unoccupied Molecular Orbital (LUMO) energy of cyclobutanone is lower than that of many other ketones, enhancing its reactivity. acs.org

These reactions are often significantly accelerated when conducted in water. acs.orgacs.org For instance, the Ugi reaction of cyclobutanone with benzylamine, tert-butyl isocyanide, and propionic acid has been demonstrated. acs.org This methodology has been applied to the concise synthesis of an analogue of the artificial sweetener, aspartame. acs.orgacs.org A versatile and solvent-free, copper-catalyzed three-component Mannich-type reaction has also been developed to synthesize novel β-acylamino cyclobutanone derivatives. rsc.org

Table 1: Examples of Multicomponent Reactions with Cyclobutanone

Reaction Type Reactants Product Type Key Feature
Ugi Reaction Cyclobutanone, Amine, Isonitrile, Carboxylic Acid α-Acylamino Amide Accelerated in water; used for dipeptide analogue synthesis. acs.orgacs.org
Passerini Reaction Tetramethylcyclobutane-1,3-dione, Isonitrile, Carboxylic Acid α-Acyloxy Amide Demonstrates reactivity of cyclobutanone derivatives. acs.org
Mannich-type Reaction Cyclobutanone, Amide Derivatives, Aldehyde β-Acylamino Cyclobutanone Cu(OTf)₂/TIPSCl-promoted, solvent-free method. rsc.org

Stereoselective Access to Substituted Cyclobutanones via SNi' Ring Closure

A powerful method for the stereoselective synthesis of substituted cyclobutanones is the intramolecular nucleophilic substitution with allylic rearrangement (SNi' reaction). acs.orgresearchgate.netnih.govsigmaaldrich.comsigmaaldrich.com In this process, precursors like 4,4-dialkyl-5-oxohex-2E-en-1-yl methanesulfonates are converted into 2,2-dialkyl-3-vinylcyclobutanones. acs.orgnih.gov

Mechanistic studies involving the ring closure of chiral substrates have provided significant insight into the reaction's stereochemistry. For example, the cyclization of (6S)-6-chloro-3,3-diethylhept-4E-en-2-one resulted in the formation of (3S)-2,2-diethyl-3-(prop-1E-en-1-yl)cyclobutanone and (3R)-2,2-diethyl-3-(prop-1Z-en-1-yl)cyclobutanone with an almost complete transfer of chirality (>97%). acs.orgresearchgate.netnih.gov This high degree of stereocontrol is a key feature of the reaction. Analysis of the absolute configurations of the starting material and the products confirmed that the SNi' ring closure proceeds with syn geometry relative to the leaving group. acs.orgresearchgate.netnih.gov

Synthesis via [2+2] Cycloaddition of Ketenes and Keteniminium Salts with Olefins

The [2+2] cycloaddition of ketenes or their more reactive analogues, keteniminium salts, with olefins is one of the most reliable and widely used methods for constructing the cyclobutanone ring. rsc.orgnih.govnih.govorientjchem.org This reaction has been instrumental in the total synthesis of numerous natural products. pku.edu.cn

Ketene (B1206846), often generated in situ from an acyl chloride and a base like triethylamine, can react with an alkene to form a cyclobutanone. nih.govorientjchem.org However, ketenes with electron-withdrawing groups are often more effective as simple ketenes are prone to dimerization. orientjchem.org Lewis acid promotion can significantly improve yields and diastereoselectivity, even allowing reactions with unactivated alkenes that perform poorly under thermal conditions. orgsyn.org

Keteniminium salts, pioneered by Ghosez and coworkers, are highly electrophilic intermediates that readily undergo [2+2] cycloaddition with a wide range of alkenes. rsc.orgresearchgate.net This approach has been adapted to flow chemistry, which offers enhanced safety and scalability, particularly when using gaseous reagents like ethylene (B1197577). rsc.orgrsc.orgresearchgate.net The flow process allows for rapid and mild reaction conditions, providing access to a diverse array of mono-substituted cyclobutanones with good to excellent yields and broad functional group compatibility. rsc.orgrsc.org

Table 2: Scope of Flow Synthesis of 2-Substituted Cyclobutanones

Entry R Group on Amide Product Yield (%)
1 Phenyl 2-phenylcyclobutanone 89
2 4-Methoxyphenyl 2-(4-methoxyphenyl)cyclobutanone 92
3 2-Thienyl 2-(thiophen-2-yl)cyclobutanone 92
4 4-Chlorophenyl 2-(4-chlorophenyl)cyclobutanone 81
5 2-Naphthyl 2-(naphthalen-2-yl)cyclobutanone 78
6 2-Methylphenyl 2-(o-tolyl)cyclobutanone 51

Source: Adapted from reference rsc.org

Novel Synthesis via Dimetalation of Iminium Ions

A novel synthetic route to 3,3-diarylcyclobutanones involves the dimetalation of iminium ions. rsc.orgrsc.org In this method, iminium salts, which can be generated in situ from the corresponding amines, react with a titanium tetrachloride-trialkylamine reagent system and diaryl ketones. rsc.orgrsc.org

The proposed mechanism involves the deprotonation of the β-hydrogen atoms of the iminium ion and subsequent metalation with TiCl₄ to form a 1,3-dititanated iminium ion intermediate. rsc.org This dimetalated species then reacts with a diaryl ketone to yield the cyclobutanone derivative. rsc.org For instance, using iminium ions prepared from the oxidation of N,N-diisopropyl-N-benzylamine with iodine, followed by reaction with TiCl₄ and benzophenone, the corresponding cyclobutanone was obtained in 76% yield. rsc.org

Functionalization and Derivatization of the Cyclobutanone Ring

The reactivity of the cyclobutanone core enables a wide range of functionalization strategies. These include reactions at the carbonyl group, α-carbon, or through cleavage of the four-membered ring.

A notable derivatization of cyclobutanone involves its oxime form in the synthesis of spirotetrahydroquinolines (STHQs). These compounds are significant scaffolds in medicinal chemistry due to their rigid structures and pharmacological potential. chemistryviews.org An efficient method for synthesizing these derivatives is through a copper-catalyzed domino reaction of anilines with cyclobutanone oxime. chemistryviews.orgnih.gov This approach allows for the construction of structurally diverse STHQ scaffolds under mild conditions with a broad substrate scope. nih.gov

The reaction mechanism is proposed to initiate with the copper-catalyzed reaction between an aniline (B41778) and cyclobutanone oxime, forming an imine intermediate. This intermediate then isomerizes to an enamine. An subsequent intermolecular cyclization between the enamine and another imine intermediate, followed by aromatization, yields the final spirotetrahydroquinoline product. chemistryviews.orgnih.gov This method has been shown to be scalable, highlighting its utility in medicinal chemistry and drug discovery. chemistryviews.org

CatalystSolventTemperature (°C)Time (h)YieldReference
Copper(II) trifluoroacetate (B77799) (Cu(TFA)₂) (20 mol%)Hexane8012Good to Excellent chemistryviews.org

Table 1: Optimized Conditions for Copper-Catalyzed Synthesis of Spirotetrahydroquinoline Derivatives

Cyclobutane-containing amino acids are important structural motifs in modified peptides and other biologically active molecules. thieme-connect.deacs.org A key strategy for their synthesis involves the functionalization of cyclobutene-1-carboxylic acid. One such method is a tandem base-catalyzed amidation/aza-Michael addition protocol. thieme-connect.de

In this process, the reaction of cyclobutene-1-carboxylic acid with N-heterocyclic compounds like benzo[d]oxazol-2(3H)-ones proceeds to deliver β-N-heterocyclic cyclobutane (B1203170) carboximides in good yields and with moderate to good stereoselectivity. thieme-connect.de These products can then be transformed into valuable building blocks for more complex molecules. thieme-connect.de The development of enantioselective methods, such as those using chiral Lewis acid catalysis for intramolecular photocycloadditions, has further expanded the toolkit for creating stereodefined cyclobutane amino acid derivatives. acs.org

Photochemical methods provide a unique pathway for synthesizing nucleoside analogues from cyclobutanones. mdpi.comnih.govnih.gov A key reaction is the photochemical ring-expansion of a cyclobutanone to an oxacarbene intermediate. mdpi.comresearchgate.net This transient species can be trapped by nucleobases, such as 6-chloropurine, to form a new glycosidic-like bond. mdpi.comnih.gov

This strategy has been successfully applied to the synthesis of both bicyclic (locked) nucleosides and isonucleosides. mdpi.comnih.gov For instance, starting from an oxabicycloheptanone with a hydroxymethyl group, a bicyclic purine analogue can be prepared. mdpi.com Similarly, a cyclobutanone with an α-substituted 6-chloropurine can be irradiated to produce isonucleoside and acyclic nucleoside analogues. mdpi.comresearchgate.net The stereochemistry of the products is a critical aspect of these syntheses, and in some cases, photocycloelimination can occur as a competing reaction, leading to the formation of stereospecific alkenes. mdpi.com

Starting MaterialKey ReactionProduct TypeReference
Oxabicycloheptanone with hydroxymethyl pendantPhotochemical ring-expansion to oxacarbene, scavenging by 6-chloropurineBicyclic (locked) purine nucleoside mdpi.comnih.gov
Cyclobutanone with α-substituted 6-chloropurinePhotochemical ring-expansion and irradiationIsonucleoside and acyclic nucleoside analogues mdpi.comnih.gov
Chlorinated ketenes and cyclic alkenes[2+2] cycloaddition followed by photolytic ring-expansion with 6-chloropurineBicyclic nucleosides nih.gov

Table 2: Summary of Photochemical Syntheses of Nucleoside Analogues from Cyclobutanones

The inherent strain of the four-membered ring makes cyclobutanones excellent candidates for ring expansion and annulation reactions, providing access to five-membered and larger ring systems. mdpi.comrsc.org A classic method involves the use of diazoalkanes, such as ethyl diazoacetate with a Lewis acid like antimony(V) chloride, to achieve a regioselective one-carbon ring expansion to a cyclopentanone. ugent.be Another approach is the Trost-Latimer ring expansion, which proceeds through the rearrangement of a spiro-annelated oxirane derived from the cyclobutanone, a key step in some natural product syntheses. ugent.be

Transition metals can also promote these rearrangements. Rhodium catalysts, for example, can effect a reagent-free ring expansion of cyclobutenones to cyclopentenones and benzocyclobutenones to 1-indanones via C-C bond cleavage. utexas.edu The proposed mechanism involves the insertion of rhodium into a C-C bond of the cyclobutenone, followed by β-hydrogen elimination, olefin insertion, and reductive elimination. utexas.edu Thermal rearrangements of 4-alkynylcyclobutenols, derived from squaric acid, can lead to polysubstituted benzoquinones through a sequence of pericyclic reactions. nih.gov Furthermore, furan-fused cyclobutanones have been utilized as versatile four-carbon synthons in catalytic [4+2] and [4+4] cycloadditions to construct furan-fused lactams. nih.gov

Metal-catalyzed cycloaddition reactions are powerful tools for constructing cyclic systems, and cyclobutanone derivatives are active participants in these transformations. researchgate.netrsc.org These reactions often proceed through the formation of metallacyclic intermediates followed by reductive elimination. researchgate.net

Various transition metals, including rhodium, copper, gold, and palladium, catalyze different modes of cycloaddition. nih.govresearchgate.net For instance, copper-catalyzed conjugate silylation of cyclobutenones with zinc-based silicon reagents generates β-silylated cyclobutanones. nih.gov The intermediate enolate can be trapped to form cyclobutenyl phosphates, which can undergo further cross-coupling reactions. nih.gov Rhodium catalysts have been employed for the [6+2] cycloaddition of vinylcyclobutanones to form eight-membered rings. rsc.org Additionally, gold and rhodium catalysts have been used in [4+2] and [4+4] cycloadditions of furan-fused cyclobutanones with imines and anthranils, respectively, to produce medicinally relevant furan-fused lactams. nih.gov These catalytic systems provide access to a diverse range of complex molecules that are otherwise difficult to prepare. nih.govresearchgate.net

Metal CatalystReaction TypeReactantsProductsReference
CopperConjugate SilylationCyclobutenone, Silyl-zinc reagentβ-Silylated cyclobutanone nih.gov
Rhodium[6+2] CycloadditionVinylcyclobutanoneEight-membered heterocyclic system rsc.org
Rhodium[4+2] Enantioselective CycloadditionFuran-fused cyclobutanone, ImineFuran-fused lactam nih.gov
Gold[4+4] Diastereoselective CycloadditionFuran-fused cyclobutanone, AnthranilFuran-fused lactam nih.gov
PalladiumCross-coupling/BenzannulationCyclobutenone, AlkynePhenol derivative nih.gov

Table 3: Examples of Metal-Catalyzed Cycloaddition Reactions Involving Cyclobutanone Derivatives

Reaction Mechanisms and Chemical Transformations of Cyclobutanone

Mechanistic Studies of Ring Closure Reactions

Intramolecular Nucleophilic Substitution with Allylic Rearrangement (SNi' Reaction)

Mechanistic studies have been conducted on the intramolecular nucleophilic substitution with allylic rearrangement, known as the SNi' reaction, which provides a stereoselective route to substituted cyclobutanones. acs.orgacs.orgnih.gov In this reaction, precursors such as 4,4-dialkyl-5-oxohex-2E-en-1-yl methanesulfonates are transformed into 2,2-dialkyl-3-vinylcyclobutanones through an SNi' ring closure. acs.orgacs.org

A key aspect of this transformation is the high degree of chirality transfer. For instance, the ring closure of (6S)-6-chloro-3,3-diethylhept-4E-en-2-one, with a defined absolute configuration at the C(6) position, yields (3S)-2,2-diethyl-3-(prop-1E-en-1-yl)cyclobutanone and (3R)-2,2-diethyl-3-(prop-1Z-en-1-yl)cyclobutanone. acs.orgnih.govsigmaaldrich.com This reaction proceeds with a remarkable retention of stereochemical integrity, achieving over 97% transfer of chirality. acs.orgsigmaaldrich.comresearchgate.net The ratio of the resulting (E)- and (Z)-isomers is typically around 85:15. acs.orgsigmaaldrich.comresearchgate.net

The stereochemical outcome of the SNi' reaction has been determined through a combination of X-ray diffraction analysis of intermediates and Raman optical activity spectroscopy of the cyclobutanone (B123998) products. acs.orgacs.orgnih.gov These analyses have conclusively shown that the SNi' reaction proceeds with syn geometry relative to the leaving group. acs.orgacs.orgnih.gov This means that the nucleophilic attack occurs on the same face of the molecule from which the leaving group departs.

The mechanism involves the formation of an enolate, which then acts as the intramolecular nucleophile. For the cyclization to occur, the double bond in the starting material must have an E configuration to prevent a competing 6-exo-tet cyclization that would lead to a six-membered ring. acs.org

Table 1: Stereochemical Outcome of SNi' Ring Closure

Starting Material Product(s) Isomer Ratio (E:Z) Chirality Transfer

Transition Metal-Catalyzed Transformations

Copper-Catalyzed Domino Cyclization Reactions

Copper catalysis offers an efficient method for the synthesis of spirotetrahydroquinoline derivatives through a domino reaction involving anilines and cyclobutanone oxime. beilstein-journals.orgbeilstein-archives.orgresearchgate.net This process is a scalable and versatile route to bioactive tetrahydroquinoline scaffolds, which are significant in pharmaceutical chemistry. beilstein-journals.orgbeilstein-archives.org The reactions are generally conducted under mild conditions and exhibit a broad substrate scope with high tolerance for various functional groups. beilstein-journals.org

The proposed mechanism for this copper-catalyzed domino reaction begins with the reaction of an aniline (B41778) with cyclobutanone oxime in the presence of a copper catalyst, such as copper(II) trifluoroacetate (B77799), to form an imine intermediate. beilstein-journals.org This intermediate then undergoes isomerization to generate an enamine. beilstein-journals.orgresearchgate.net A subsequent intermolecular cyclization between the enamine and imine intermediates leads to the final spirotetrahydroquinoline product through an aromatization process. beilstein-journals.org The use of copper(II) trifluoroacetate as a catalyst has proven effective, particularly with para-halogen-substituted anilines, resulting in good yields of the desired products. beilstein-journals.org

Table 2: Examples of Copper-Catalyzed Domino Cyclization

Aniline Derivative Catalyst Product Yield

Nickel-Catalyzed Intramolecular [4+2] Cycloaddition with Allenes

Nickel-catalyzed intramolecular [4+2] cycloaddition reactions between cyclobutanones and allenes represent a powerful strategy for constructing [3.2.2] bicyclic scaffolds. nih.govrsc.org This transformation proceeds via a C-C bond cleavage and is notable for its efficiency, chemoselectivity, and neutral pH and redox conditions. nih.gov The reaction can often be carried out at room temperature with low catalyst loadings. nih.gov

Computational studies, specifically density functional theory (DFT), have been instrumental in elucidating the reaction mechanism. rsc.orgrsc.org These studies have shown that the reaction follows an oxidative addition/migratory insertion pathway, rather than a previously proposed cyclometallation/β-carbon elimination pathway. rsc.orgrsc.org The catalytic cycle is initiated by the oxidative addition of the C-C bond of the cyclobutanone to the nickel center, which is the rate-determining and enantioselectivity-determining step. rsc.orgrsc.org This is followed by migratory insertion and subsequent reductive elimination to furnish the bicyclic product. rsc.org

Origin of Regio-, Chemo-, Z/E-, and Enantioselectivities

The high levels of selectivity observed in the nickel-catalyzed intramolecular [4+2] cycloaddition of cyclobutanone with allenes are a result of a combination of electronic and steric factors. rsc.org

Regio- and Chemoselectivities: Detailed electronic and geometric analyses have revealed that these selectivities are primarily governed by electronic effects. rsc.org

Z/E Selectivity: The preference for one geometric isomer over the other is mainly determined by steric effects. rsc.org

Enantioselectivity: The origin of enantioselectivity, particularly the preference for the (S,S)-enantiomer when using chiral ligands, is attributed to the lower distortion energy of the nickel-chiral ligand fragment in the transition state of the C-C bond oxidative addition. rsc.org In the rhodium-catalyzed version of this reaction, the enantioselectivity is determined during the C-C(acyl) bond oxidative addition step due to catalyst twist energy, while in the nickel system, it is the steric repulsion between the substrate and catalyst during the C=C bond insertion step that dictates the stereochemical outcome. nih.gov

Ligand Effects in Catalytic Cycles

The nature of the ligand employed in the nickel-catalyzed system plays a critical role in the reaction's efficiency. rsc.orgrsc.org Computational studies have demonstrated that the dissociation of a phosphine (B1218219) ligand is necessary to create a free coordination site on the nickel center, which is essential for the catalytic cycle to proceed. rsc.org

This requirement for ligand dissociation explains the observed differences in reactivity between monodentate and bidentate phosphine ligands. rsc.org Monodentate phosphine ligands can readily dissociate to open up a coordination site. rsc.org In contrast, bidentate phosphine ligands are much less reactive in this system due to the chelation effect, which makes the dissociation required for the reaction pathway highly unfavorable. rsc.org While electronic effects of the phosphine ligands (i.e., electron-donating or electron-withdrawing substituents) have been considered, calculations indicate that their impact is negligible compared to the chelation effect. rsc.org

Table 3: Summary of Selectivity Determinants in Ni-Catalyzed [4+2] Cycloaddition

Selectivity Type Primary Determining Factor
Regioselectivity Electronic Effects
Chemoselectivity Electronic Effects
Z/E Selectivity Steric Effects

Rhodium-Catalyzed Decarbonylation Pathways

The decarbonylation of cyclobutanones mediated by rhodium catalysts is a powerful synthetic method for accessing cyclopropane (B1198618) derivatives. This transformation involves the extrusion of a carbonyl group (CO) from the four-membered ring, a process facilitated by the unique reactivity of rhodium complexes.

The fundamental step in the rhodium-catalyzed decarbonylation of cyclobutanones is the selective activation and cleavage of a carbon-carbon (C-C) bond within the strained ring system. The reaction is initiated by the coordination of a Rh(I) complex, such as Wilkinson's catalyst (RhCl(PPh₃)₃), to the carbonyl group of the cyclobutanone. This is followed by an oxidative addition step where the rhodium center inserts into one of the adjacent C-C bonds (either C1-C2 or C1-C4), forming a five-membered rhodacycle intermediate known as a rhodacyclopentanone.

The regioselectivity of this C-C bond cleavage is a critical factor, particularly in substituted cyclobutanones. Research has shown that the insertion of the rhodium catalyst typically occurs at the less substituted or more strained C-C bond. Following the formation of the rhodacyclopentanone, the intermediate undergoes a rearrangement. This involves a β-migratory extrusion of the carbonyl group, which is then eliminated as carbon monoxide. The final step is a reductive elimination from the resulting rhodium species, which generates the cyclopropane product and regenerates the active Rh(I) catalyst, thus completing the catalytic cycle. This sequence highlights the capacity of transition metals to orchestrate complex bond-breaking and bond-forming events.

Free Radical Reactions of Cyclobutanones

Cyclobutanones can also participate in reactions involving free radical intermediates, often initiated by photochemical or thermal means. These reactions provide alternative pathways for ring cleavage and functionalization. For instance, the photolysis of cyclobutanone in the gas phase can lead to its decomposition into multiple products, including ethylene (B1197577), ketene (B1206846), and carbon monoxide, through various radical fragmentation pathways.

In synthetic applications, radical reactions can be initiated using radical initiators like AIBN or through photoredox catalysis. A notable transformation is the radical-mediated ring-opening of cyclobutanone derivatives. For example, treatment of a cyclobutanol, derived from the corresponding cyclobutanone, with a radical-generating system can induce a β-scission event. This process opens the four-membered ring to produce a distally functionalized linear ketone, demonstrating a powerful method for converting a cyclic structure into an acyclic one with controlled regiochemistry.

Ring Opening Reactions and Their Contexts

Beyond decarbonylation and specific free radical pathways, cyclobutanones undergo a variety of ring-opening reactions under different conditions. These reactions are driven by the inherent strain of the four-membered ring (approximately 26 kcal/mol) and provide access to linear, functionalized organic molecules.

The outcomes of these reactions are highly dependent on the reagents and conditions employed, as summarized in the table below.

Reaction TypeConditions / ReagentsResulting Products
Baeyer-Villiger Oxidation Peroxy acids (e.g., m-CPBA)γ-Butyrolactone
Acid-Catalyzed Opening Strong acids (e.g., H₂SO₄), heatγ-Hydroxy ketones, enones
Base-Mediated Opening Strong bases (e.g., NaOEt)γ-Keto esters (after trapping)
Thermal Ring Opening High temperatures (>350 °C)Ethylene and ketene

Baeyer-Villiger Oxidation: This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a cyclic ester (lactone). When cyclobutanone is treated with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), it rearranges to form γ-butyrolactone. This oxidation is a reliable method for expanding the ring and introducing heteroatoms.

Acid-Catalyzed Ring Opening: In the presence of strong acids and heat, cyclobutanones can undergo ring cleavage. The protonation of the carbonyl oxygen facilitates the breaking of a C-C bond, leading to a resonance-stabilized carbocation. This intermediate can then be trapped by nucleophiles, such as water, to yield γ-hydroxy ketones or undergo elimination to form unsaturated ketones (enones).

Base-Mediated Ring Opening: Strong bases can also promote the ring opening of cyclobutanones. The base abstracts an α-proton to form an enolate, which can then undergo a retro-Dieckmann-type reaction. While this equilibrium may not be favorable on its own, the intermediate can be trapped, for instance, by reaction with an electrophile, to yield a linear product. For example, reaction with sodium ethoxide in ethanol (B145695) can lead to the formation of the ethyl ester of a γ-keto acid upon workup.

Thermal Ring Opening: At high temperatures, cyclobutanone can undergo a concerted, symmetry-allowed [2+2] cycloreversion. This pericyclic reaction leads to the fragmentation of the ring into two stable, two-carbon molecules: ethylene and ketene. This decomposition pathway is a classic example of the influence of orbital symmetry rules on reaction outcomes.

Spectroscopic and Structural Characterization of Cyclobutanone

Rotational Spectroscopy and Molecular Structure Determination

Rotational spectroscopy, which measures the transitions between quantized rotational states of molecules in the gas phase, provides highly precise data on molecular geometry. wikipedia.org For cyclobutanone (B123998), the analysis of its gas-phase rotational spectrum has been a subject of detailed investigation. A combined global fit of data from its rotational spectrum, spanning 85 to 750 GHz, and its high-resolution infrared spectrum has been conducted to precisely determine its molecular parameters. illinois.edu

This analysis revealed that a simple single-state, distorted-rotor Hamiltonian is insufficient to accurately model the rotational spectrum of the ground vibrational state. This is due to perturbations caused by b-axis Coriolis-coupling interactions between the ground state and the low-energy ring-puckering vibration (ν20). illinois.edu Consequently, a more complex model incorporating a sextic, centrifugally distorted rotor Hamiltonian with Coriolis coupling was necessary for a meaningful analysis. illinois.edu This comprehensive approach allows for the determination of precise rotational constants, which are fundamental to defining the molecule's moments of inertia and, by extension, its three-dimensional structure.

Table 1: Rotational and Vibrational Parameters for Cyclobutanone

Parameter Value Unit
ν20 Band Origin 35.730957(40) cm⁻¹
2ν20 Band Origin 92.031027(47) cm⁻¹

Data sourced from a combined analysis of rotational and high-resolution infrared spectra. illinois.edu

High-Resolution Infrared Spectroscopy

High-resolution infrared spectroscopy probes the vibrational modes of a molecule with exceptional detail, revealing fine structure arising from rotational transitions coupled with vibrational excitations. In the case of cyclobutanone, these studies have been crucial for understanding its complex vibrational landscape, particularly the large-amplitude, low-frequency ring-puckering motion.

The analysis of the high-resolution infrared spectrum, in conjunction with the rotational spectrum, has provided highly accurate energy levels for the ring-puckering vibration (ν20). The band origin for the fundamental puckering mode (ν20) has been precisely determined to be 35.730957(40) cm⁻¹, with the first overtone (2ν20) at 92.031027(47) cm⁻¹. illinois.edu The observation of numerous interstate and resonant transitions in the spectra was key to achieving this level of precision. illinois.edu These experimental values provide a critical benchmark for comparison with computational chemistry calculations, refining our understanding of the potential energy surface governing the ring's conformational dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Cyclobutanone

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the electronic environment of nuclei within a molecule. For cyclobutanone, ¹H and ¹³C NMR provide characteristic signatures that confirm its cyclic structure.

The ¹H NMR spectrum of cyclobutanone typically exhibits two multiplets corresponding to the two distinct types of protons: those on the carbons adjacent to the carbonyl group (α-protons) and those on the carbon opposite the carbonyl (β-protons). The α-protons are deshielded by the electron-withdrawing effect of the carbonyl group and appear at a higher chemical shift compared to the β-protons.

The ¹³C NMR spectrum shows three distinct signals. The most deshielded signal corresponds to the carbonyl carbon, appearing at a characteristic chemical shift for ketones. The other two signals correspond to the α-carbons and the β-carbon.

Table 2: Typical NMR Chemical Shifts for Cyclobutanone

Nucleus Position Chemical Shift (ppm)
¹H α-CH₂ ~3.0
¹H β-CH₂ ~2.0
¹³C C=O ~208
¹³C α-CH₂ ~46
¹³C β-CH₂ ~13

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.

Electronic Spectroscopy and Excited State Dynamics

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. For cyclobutanone, these studies reveal a complex photochemistry governed by its excited state dynamics.

Ultrafast Electron Diffraction Studies of Photochemistry

The photoinduced chemical dynamics of cyclobutanone have been studied with remarkable temporal resolution using megaelectronvolt ultrafast electron diffraction (UED). Following photoexcitation to the S₂ state, which possesses n3s Rydberg character, the molecule undergoes a series of rapid transformations. illinois.edu

UED experiments track both electronic state populations and structural changes. Upon excitation at 200 nm, the population of the S₂ state decays with a time constant of approximately 0.29 ps towards the S₁ state. illinois.edu The molecules in the S₁ state then undergo a Norrish Type-I ring-opening reaction, forming a biradical species. This structural change appears with a delay of only about 0.14 ps relative to the initial photoexcitation, indicating a ballistic trajectory once the S₁ state is reached. illinois.edu This biradical intermediate further reacts within approximately 1.2 ps, fragmenting into two primary sets of products: ketene (B1206846) and ethylene (B1197577), or propene and carbon monoxide. illinois.edu These direct experimental observations provide a crucial benchmark for theoretical models of nonadiabatic dynamics. illinois.edudtic.mil

Rydberg Series and Ionization Potentials

The electronic spectrum of cyclobutanone shows several electronic transitions. illinois.edu A series of five of these transitions have been identified as an ns Rydberg series. Rydberg states are excited electronic states where one electron has been promoted to a high-energy orbital with a large principal quantum number. This series converges to an ionization potential of 75,444 cm⁻¹ (which corresponds to 9.354 eV). illinois.edu

In addition to the Rydberg series, other observed transitions are assigned as π* ← n, π* ← n', Σco* ← n, and π* ← π. illinois.edu Theoretical calculations predict the lowest two singlet excited states to be a dark n → π* state (S₁) and the n → 3s Rydberg state (S₂). The first ionization potential of cyclobutanone is experimentally determined to be 9.354 eV, with predicted second and third ionization potentials around 11.70 eV and 13.34 eV, respectively. illinois.edu

Research on 2 Oxo Cyclobutane Undecanoic Acid 11 2 Oxocyclobutyl Undecanoic Acid

Synthesis and Derivatization for Analytical Applications

The successful detection and quantification of 2-alkylcyclobutanones (2-ACBs), including 11-(2'-Oxocyclobutyl)undecanoic acid, are fundamentally reliant on the availability of pure analytical standards. Researchers have developed efficient synthetic routes to produce these compounds for use in analytical method development and validation. mdpi.org One notable synthesis approach involves the alkylation of cyclobutanone (B123998). mdpi.org This method has been successfully employed to create a range of 2-ACBs, such as 2-dodecylcyclobutanone (B1216275) and 2-tetradecylcyclobutanone, which serve as crucial markers for identifying irradiated foodstuffs like chicken and liquid whole eggs. mdpi.org

For enhanced detection sensitivity, particularly in complex food matrices, derivatization techniques are often employed. These methods modify the 2-ACB molecule to improve its chromatographic behavior and mass spectrometric response. Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and optimized for the analysis of 2-ACBs. food.gov.ukfood.gov.uk While GC-MS can be used for direct measurement, derivatization is often a key step in LC-MS/MS protocols to achieve the low detection limits necessary for regulatory enforcement and food safety monitoring. food.gov.uk

Role as a Chemical Marker for Irradiated Foods

A significant body of research has established 2-alkylcyclobutanones as unique radiolytic products formed from the irradiation of lipid-containing foods. mdpi.orgfood.gov.ukfood.gov.uk When triglycerides or fatty acids are exposed to ionizing radiation, they can undergo cyclization to form 2-ACBs with the same number of carbon atoms as the parent fatty acid. mdpi.org For example, the irradiation of palmitic acid leads to the formation of 2-dodecylcyclobutanone (2-DCB). food.gov.uk

The presence of these compounds is a strong indicator that a food product has been subjected to irradiation. mdpi.orgfood.gov.ukfood.gov.uk This specificity has led to the development of standardized analytical methods for their detection, which are crucial for enforcing regulations on food irradiation. mdpi.orgfood.gov.uk The European Committee for Standardization (CEN) has adopted a method based on the detection of 2-ACBs (EN1785) for fatty foods. food.gov.uk The concentration of 2-ACBs has been shown to have a linear relationship with the absorbed radiation dose, even at very high levels. researchgate.net This allows not only for the detection of irradiation but also for potential estimation of the applied dose. Extensive research has confirmed that 2-ACBs have not been detected in foods processed by methods other than irradiation, reinforcing their status as unique markers. food.gov.uk

Development of Immunoassays for Detection

To provide a more rapid and accessible screening method for irradiated foods, research has focused on the development of immunoassays for 2-ACBs. iaea.org These assays offer an alternative to the more complex and time-consuming chromatographic techniques.

Enzyme-Linked Immunosorbent Assay (ELISA) Development

The development of an Enzyme-Linked Immunosorbent Assay (ELISA) for 2-ACBs is a key area of interest for creating a rapid screening tool. iaea.org An ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. rndsystems.com The general principle involves immobilizing an antigen or antibody onto a solid surface and then using an enzyme-linked antibody to detect the target substance. rndsystems.comthermofisher.com The development process for a sensitive and specific ELISA involves several critical steps, including the selection of an appropriate assay format (direct, indirect, or sandwich), optimization of antibody concentrations, and selection of substrates. thermofisher.comcreative-diagnostics.com For a sandwich ELISA, which is a common and robust format, a "matched pair" of antibodies that bind to different, non-overlapping epitopes of the target molecule is required. creative-diagnostics.com

Monoclonal Antibody Production and Characterization

The foundation of a highly specific immunoassay is the production of monoclonal antibodies (mAbs) that can selectively bind to the target analyte. creative-diagnostics.comnih.gov Monoclonal antibodies are produced from a single clone of B cells and are therefore identical, recognizing a single epitope on an antigen. creative-diagnostics.com Their high specificity makes them ideal for use in immunoassays to minimize cross-reactivity and ensure accurate detection. creative-diagnostics.com The development of mAbs has been a significant advancement in various medical and diagnostic fields. nih.govappliedclinicaltrialsonline.com In the context of 2-ACB detection, the goal is to produce mAbs that specifically recognize the cyclobutanone ring structure and the associated alkyl chain.

Cross-Reactivity Studies with Related Compounds

A crucial aspect of immunoassay development is the assessment of cross-reactivity. nih.gov Cross-reactivity occurs when the antibodies bind to molecules that are structurally similar to the target analyte. nih.gov In the case of 2-ACBs, it is important to test the developed antibodies against a panel of related compounds, such as other 2-ACBs with different alkyl chain lengths and structurally similar fatty acids, to ensure the assay's specificity. nih.gov Inhibition immunoassays are commonly used to determine the degree of cross-reactivity. nih.gov In these assays, the ability of a related compound to inhibit the binding of the antibody to the target analyte is measured. nih.gov A high degree of inhibition indicates significant cross-reactivity. nih.gov

Metabolic Fate and Conversions in Biological Systems

Understanding the metabolic fate of 2-alkylcyclobutanones is essential for assessing their potential biological effects. Studies have begun to investigate how these compounds are absorbed, distributed, metabolized, and excreted in living organisms.

In vivo studies in rats have shown that 2-dodecylcyclobutanone (2-dDCB) can be metabolized into a cyclic alcohol and is primarily excreted through fecal discharge. researchgate.net Research on the genotoxicity of 2-ACBs has produced some conflicting results, highlighting the need for further investigation into their metabolic pathways. bjrs.org.br Some studies have indicated that certain 2-ACBs may exhibit cytotoxic effects at high concentrations in vitro. researchgate.net However, other in vivo studies have not found evidence of genotoxic potential. bjrs.org.br The liver is a primary site for the metabolism of foreign compounds, and studies have focused on hepatic cells to understand the biotransformation of 2-ACBs. bjrs.org.br Untargeted metabolomics approaches are emerging as powerful tools to map the biotransformation of xenobiotics, including the identification of various metabolites and their temporal changes in biological systems. nih.gov

Formation of Lactone Metabolites

The enzymatic oxidation of the cyclobutanone ring in 11-(2'-Oxocyclobutyl)undecanoic acid is a plausible pathway leading to the formation of lactone metabolites. This transformation is analogous to the Baeyer-Villiger oxidation, a well-established reaction in organic chemistry where a ketone is converted to an ester or a cyclic ketone to a lactone. In a biological context, this reaction is catalyzed by a class of enzymes known as Baeyer-Villiger monooxygenases (BVMOs).

BVMOs are flavin-dependent enzymes that utilize molecular oxygen and a cofactor, typically NADPH or NADH, to insert an oxygen atom adjacent to the carbonyl group of a ketone. rsc.org In the case of 11-(2'-Oxocyclobutyl)undecanoic acid, a BVMO could catalyze the insertion of an oxygen atom into the cyclobutanone ring, resulting in the formation of a five-membered lactone ring. The substrate specificity of BVMOs is broad, and they have been shown to act on a variety of cyclic ketones. rsc.org While direct evidence for the action of BVMOs on 11-(2'-Oxocyclobutyl)undecanoic acid is not yet available, the known activity of these enzymes on other cyclobutanone derivatives suggests this is a probable metabolic route.

The regioselectivity of the Baeyer-Villiger oxidation, which determines where the oxygen atom is inserted, is influenced by the substitution pattern of the ketone. In the case of 2-substituted cyclobutanones, the oxygen is typically inserted between the carbonyl carbon and the more substituted adjacent carbon.

Conversion to Alcohol or Diol Metabolites

A significant metabolic pathway for cyclobutanone-containing compounds is the reduction of the ketone group to a secondary alcohol. In vivo and in vitro studies on 2-dodecylcyclobutanone (2-DCB), a compound structurally similar to the cyclobutane (B1203170) portion of 11-(2'-Oxocyclobutyl)undecanoic acid, have demonstrated this conversion. nih.gov

In a study investigating the metabolism of 2-DCB in rats, the corresponding alcohol metabolite, 2-dodecylcyclobutanol, was identified in the feces of the animals. nih.gov The in vitro part of the study, which utilized rat liver S9 fractions (containing both microsomal and cytosolic enzymes) and NADPH, also showed the formation of 2-dodecylcyclobutanol. nih.gov This indicates that the reduction is an enzymatically driven process, likely catalyzed by alcohol dehydrogenases or other ketoreductases present in the liver.

This enzymatic reduction of the cyclobutanone moiety would convert 11-(2'-Oxocyclobutyl)undecanoic acid to 11-(2'-hydroxycyclobutyl)undecanoic acid. Further enzymatic hydroxylation of the undecanoic acid chain could potentially lead to the formation of diol metabolites.

Metabolic Reaction Substrate Primary Metabolite Enzyme Class (Probable)
Reduction11-(2'-Oxocyclobutyl)undecanoic acid11-(2'-Hydroxycyclobutyl)undecanoic acidAlcohol Dehydrogenase/Ketoreductase

Enzymatic Interactions and Ring Opening in Active Sites

The strained four-membered ring of cyclobutane derivatives makes them susceptible to ring-opening reactions under certain biological conditions. While the cyclobutane ring is generally stable, its fusion to a carbonyl group in a cyclobutanone can facilitate enzymatic ring cleavage.

The mechanism of enzymatic ring opening can vary. One potential pathway involves the initial enzymatic modification of the cyclobutanone, such as the Baeyer-Villiger oxidation to a lactone, which may then be more susceptible to hydrolysis by esterases, leading to a ring-opened hydroxy acid.

Another possibility is a more direct enzymatic ring cleavage. While less common, certain enzymes can catalyze the cleavage of C-C bonds. For instance, some cytochrome P450 enzymes are known to catalyze ring-opening reactions of cyclic compounds, although this is not their primary function. nih.govnih.gov The specific enzymatic interactions leading to the ring opening of 11-(2'-Oxocyclobutyl)undecanoic acid would depend on the active site of the involved enzyme and the precise orientation of the substrate. The long undecanoic acid chain could play a crucial role in anchoring the molecule within the enzyme's active site, positioning the cyclobutanone ring for a specific catalytic action.

Research on the metabolism of 2-ACBs has suggested that if the cyclobutanone ring were to open, the resulting molecule would be structurally similar to a fatty acid and could potentially be metabolized through pathways like β-oxidation. nih.gov However, direct evidence for the enzymatic ring-opening of 11-(2'-Oxocyclobutyl)undecanoic acid and the subsequent metabolic fate of the ring-opened products requires further investigation.

Advanced Research Directions and Future Perspectives

Computational Studies and Molecular Modeling

Density Functional Theory (DFT) in Mechanistic Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for unraveling the intricate reaction mechanisms involving cyclobutanone (B123998) and undecanoic acid. By calculating the electronic structure and energies of reactants, transition states, and products, DFT provides deep insights into the feasibility and pathways of chemical transformations.

For cyclobutanone, DFT and second-order Møller-Plesset perturbation theory (MP2) have been employed to study its complexes with hydrogen fluoride (B91410) (HF) and hydrogen chloride (HCl). nih.gov These studies, using basis sets such as 6-311G() and 6-311++G( ), have provided detailed information on the molecular structure, including bond distances and angles, as well as vibrational spectroscopic data. nih.gov The calculations revealed nonlinear hydrogen bonds and shifts in the C=O stretching frequency upon complex formation, which are in excellent agreement with experimental infrared spectra. nih.gov Such computational analyses are crucial for understanding the intermolecular interactions that govern the reactivity of cyclobutanone.

In a broader context of reaction mechanisms, DFT at the B3LYP/6-311+G** level of theory has been used to investigate the formation of semicarbazones, a reaction analogous to those that carbonyl compounds like cyclobutanone can undergo. orientjchem.org These studies elucidate multi-step reaction pathways involving intermediates and transition states, providing a framework for predicting reaction kinetics and thermodynamics. orientjchem.org

For undecanoic acid and related fatty acids, DFT calculations are instrumental in understanding their behavior in catalytic processes. For instance, DFT has been used to model the hydrodeoxygenation of fatty acids on NiMoS catalysts, helping to explain the selectivity of intermediate species and the influence of solvents. researchgate.net These computational models are vital for optimizing catalytic converters and developing more efficient biorefinery processes. The application of conceptual DFT indices also provides a powerful method for studying the reactivity of organic molecules in polar reactions. mdpi.com

Simulation Studies of Ultrafast Structural Dynamics

The study of ultrafast structural dynamics, particularly of photoexcited molecules, represents a frontier in chemical physics. Cyclobutanone has become a benchmark molecule for testing and developing theoretical methods to simulate these complex processes.

A significant recent development is the "Prediction Challenge: Cyclobutanone Photochemistry," a community-wide effort to predict the outcome of an ultrafast electron diffraction (UED) experiment on photoexcited cyclobutanone before the experimental results are revealed. nih.govmpg.de This initiative has spurred a variety of simulation approaches to model the nonadiabatic dynamics of cyclobutanone after excitation to the S2 electronic state with 200 nm light. nih.govmpg.de

Simulations using fewest switches surface hopping (FSSH) dynamics powered by time-dependent density functional theory (TDDFT) have been performed to model the photodynamics of gas-phase cyclobutanone. nih.govaip.org These simulations predict excited-state lifetimes and photoproduct yields, identifying key conical intersections that govern the reaction pathways. nih.gov The simulated time-resolved difference pair distribution functions (ΔPDFs) can be directly compared with UED experimental observables. nih.gov

Other simulation methods, such as the mapping approach to surface hopping (MASH), have also been applied to predict the first 500 fs of relaxation and the corresponding time-resolved electron diffraction signal. mpg.de These studies have highlighted the dissociation pathways leading to products like C3H6 + CO and C2H4 + C2H2O. mpg.de Furthermore, simulations using the extended multi-state complete active space second-order perturbation theory (XMS-CASPT2) level of theory have been used to simulate the UED spectra, providing insights into the atomic motions and microscopic mechanisms of the photoinduced reactions. nih.gov

The experimental results from the UED experiment on cyclobutanone have recently become available, showing the depopulation of the S2 state with a time constant of (0.29 ± 0.2) ps and subsequent ring-opening and fragmentation within (1.2 ± 0.2) ps. arxiv.org The comparison of these experimental findings with the predictions from various simulation methods will be invaluable for advancing our understanding of photochemical reactions and improving the accuracy of computational models. arxiv.org

Interdisciplinary Applications

Integration in Material Science and Engineering

Both cyclobutanone and undecanoic acid are emerging as valuable building blocks in the field of material science and engineering, contributing to the development of novel polymers and functional materials.

Cyclobutanone's strained four-membered ring makes it a reactive and versatile synthon for creating complex molecular architectures. material-properties.orgspringernature.com Its derivatives are being explored for the synthesis of new polymers and materials with unique properties. material-properties.org The construction of furan-fused cyclobutanones, for example, has opened up new avenues for creating previously inaccessible skeletons for materials through ring-opening reactions and cycloadditions. springernature.com

Undecanoic acid, particularly its derivatives, is also finding increasing use in polymer chemistry. 11-Amino-undecanoic acid, when polymerized with azacyclotridecan-2-one, forms a synthetic polymer with potential applications in biomedical engineering and materials science due to its biocompatibility and biodegradability. ontosight.ai Undecylenic acid, a closely related unsaturated fatty acid, serves as a tunable bio-based synthon for a variety of materials, including photopolymerizable monomers and polyhydroxyurethane-based materials. researchgate.net The ability to derive these monomers from renewable resources like castor oil adds to their appeal for creating sustainable materials. acmechem.com Furthermore, undecylenic acid has been investigated for the production of thermosetting flame retardants and as a core material in nano-encapsulated phase change materials for thermal energy storage. researchgate.netresearchgate.net

Biotechnological Production and Transformations

The biotechnological production and transformation of these compounds are areas of growing interest, driven by the demand for sustainable and green chemical processes.

While the biotechnological production of cyclobutanone is not yet well-established, with current methods relying on chemical synthesis, the enzymatic transformation of related compounds is an active area of research. chemicalbook.comwikipedia.orgorgsyn.orgorganic-chemistry.orgutexas.edu The use of enzymes could offer more selective and environmentally friendly routes to cyclobutanone derivatives.

In contrast, the biotechnological routes to undecanoic acid and its derivatives are more developed. Undecanoic acid is a naturally occurring fatty acid found in organisms like Streptomyces and in royal jelly. nih.govcreative-proteomics.com Chemoenzymatic methods are being explored for the synthesis of valuable derivatives. For example, a practical method for producing 11-hydroxyundecanoic acid and 1,11-undecanedioic acid from ricinoleic acid has been developed using recombinant Escherichia coli cells expressing an alcohol dehydrogenase and a Baeyer–Villiger monooxygenase. rsc.org This process demonstrates the potential for high-yield, sustainable production of these important chemical intermediates. rsc.org Furthermore, undecanoic acid has been shown to inhibit biofilm formation in E. coli, suggesting potential applications as an anti-biofilm agent in various biotechnological and medical settings. nih.gov

Methodological Advancements in Chemical Characterization

The precise characterization of cyclobutanone and undecanoic acid is crucial for their application in advanced research and industry. Recent methodological advancements are enabling more sensitive and detailed analysis.

For cyclobutanone, vibrational spectroscopy has been a key characterization technique. High-resolution far-infrared spectroscopy has been used to study the vibrational progressions in cyclobutanone vapor, providing detailed information about its molecular structure and dynamics. researchgate.net The vibrational spectra of related deuterated compounds like cyclobutane-d8 have also been modeled using algebraic methods, which can be extended to cyclobutanone for a more accurate interpretation of its complex spectra. acs.orgifo.lviv.ua The NIST Chemistry WebBook provides a valuable collection of reference spectra for cyclobutanone, including infrared, mass, and UV/Visible spectra. nist.gov

For undecanoic acid, gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for its detection, identification, and quantification, even at low concentrations in complex samples such as biological fluids and food products. creative-proteomics.comsigmaaldrich.com Creative Proteomics offers specialized undecanoic acid analysis services using GC-MS. creative-proteomics.com A significant challenge in the analysis of fatty acids is the differentiation of isomers. Methodological advancements in mass spectrometry, such as tandem mass spectrometry (MS/MS) and ion mobility spectrometry (IMS), are providing new ways to separate and identify structural isomers, which is critical for understanding their distinct biological activities and chemical properties. nih.govyoutube.com These advanced techniques, often coupled with derivatization strategies, are enhancing the specificity and sensitivity of fatty acid analysis. nih.gov

Exploration of Novel Derivatives and Conjugates for Specific Research Problems

The pursuit of novel chemical entities with tailored properties for specific biological challenges is a cornerstone of modern medicinal chemistry. In this context, the strategic combination of distinct chemical scaffolds, such as the strained cyclobutanone ring and the lipophilic undecanoic acid chain, opens up new avenues for therapeutic innovation. While the compound "Cyclobutanone;undecanoic acid" itself is not a conventionally recognized single entity, the exploration of cyclobutane-functionalized fatty acids represents a vibrant and promising area of research. These hybrid molecules are being investigated for their potential to address complex research problems, particularly in the field of infectious diseases.

The rationale behind creating derivatives and conjugates incorporating both cyclobutane (B1203170) and fatty acid moieties lies in the potential for synergistic or novel biological activities. The cyclobutane ring, a strained four-membered carbocycle, can introduce unique conformational constraints and metabolic stability to a molecule. liskonchem.comnih.govnih.gov Its structure is of growing interest in drug development for its ability to present substituents in a well-defined three-dimensional orientation, potentially enhancing binding to biological targets. liskonchem.comnih.gov On the other hand, fatty acids like undecanoic acid are fundamental components of biological systems and can influence membrane interactions, cellular uptake, and metabolic pathways. researchgate.netnih.gov Undecanoic acid itself has known antifungal properties, and its bifunctional nature (a terminal carboxylic acid and a hydrocarbon chain) makes it a versatile linker for creating conjugates. nih.govnih.govwikipedia.org

A significant research problem being addressed by this class of molecules is the development of new antibacterial agents, particularly against resilient pathogens like Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. The waxy cell wall of Mtb, rich in mycolic acids, presents a formidable barrier to many antibiotics. Researchers have hypothesized that fatty acid analogues incorporating cyclobutane rings could act as disruptive agents, either by inhibiting key enzymes in fatty acid biosynthesis or by being incorporated into the cell wall, thereby compromising its integrity. nih.gov

Recent studies have focused on synthesizing and evaluating a series of fatty acid analogues that feature four-membered carbocycles, including cyclobutanes and cyclobutanones. These investigations have yielded promising results, with several derivatives demonstrating potent inhibitory activity against both Mycobacterium smegmatis (a non-pathogenic model organism) and virulent M. tuberculosis. nih.gov For instance, a derivative, 3-(Octanoic acid, 8-yl) cyclobutanone, was synthesized and tested for its antimycobacterial properties. nih.gov The exploration of these novel structures provides a clear example of how combining the unique features of cyclobutane rings and fatty acid chains can lead to the discovery of compounds with significant biological activity.

The detailed research findings from these studies highlight the potential of this chemical space. The inhibitory activities of these novel derivatives against Mtb are particularly noteworthy, with some compounds showing efficacy comparable or superior to existing anti-tuberculosis drugs like D-cycloserine and isoniazid (B1672263) under specific laboratory conditions. nih.gov This underscores the value of exploring such unconventional chemical structures to combat antibiotic resistance and address unmet medical needs.

Table 1: Inhibitory Activity of a Cyclobutanone-Functionalized Fatty Acid Analog

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
3-(Octanoic acid, 8-yl) cyclobutanoneMycobacterium tuberculosisData indicates potent inhibition, with MIC values below 100 μM nih.gov

Future perspectives in this area involve the synthesis of a broader library of such derivatives to establish clear structure-activity relationships (SAR). This would involve systematically varying the length of the fatty acid chain, the position and substitution of the cyclobutane ring, and the nature of the linkage between the two moieties. Furthermore, conjugation of these cyclobutane-fatty acid structures to other active molecules, such as known antibiotics or targeting ligands, could lead to the development of sophisticated drug conjugates with enhanced efficacy and reduced side effects. nih.govmdpi.com The exploration of such novel derivatives and conjugates holds considerable promise for tackling challenging research problems in drug discovery and beyond.

Q & A

Q. What are the optimal methods for synthesizing undecanoic acid in the laboratory, and what factors influence yield?

Undecanoic acid can be synthesized via two primary routes:

  • Hydrolysis of undecenyl cyanide using hydrochloric acid, yielding up to 95% product but requiring high-temperature conditions and careful handling of toxic cyanide intermediates .
  • Decarboxylation of undecenoic acid with sodium hydroxide, achieving ~80% yield under controlled high-temperature conditions .
    Key considerations include reaction temperature optimization, solvent selection, and mitigation of toxic byproducts. Environmental and safety protocols must be prioritized due to hazardous intermediates .

Q. How can solubility limitations of undecanoic acid in aqueous buffers be addressed for in vitro studies?

Undecanoic acid is sparingly soluble in water. For aqueous experiments:

  • Dissolve in DMSO (10 mg/mL) and dilute with buffer (e.g., PBS pH 7.2) to a final solubility of ~0.25 mg/mL. Avoid prolonged storage (>24 hours) of aqueous solutions to prevent precipitation .
  • For organic phase studies, use ethanol (25 mg/mL) or DMF (10 mg/mL) .

Q. What mechanisms underlie the antifungal activity of undecanoic acid?

Undecanoic acid disrupts fungal cell membranes and inhibits energy metabolism. It suppresses phospholipid biosynthesis in Trichophyton rubrum and reduces keratinase/lipase production, critical for fungal virulence. Its systemic absorption enhances efficacy against infections like Candida albicans, outperforming caprylic acid by 6-fold in potency .

Q. Why is cyclobutanone challenging to synthesize, and how is its ring strain exploited in organic chemistry?

Cyclobutanone’s high ring strain (from 90° bond angles) complicates synthesis but activates the molecule for unique reactions:

  • Oxidation of cyclobutanol with chromic acid/oxalic acid yields cyclobutanone (quantitative conversion) while suppressing ring cleavage .
  • Strain-driven reactivity enables participation in [2+2] cycloadditions and photochemical reactions for complex molecule construction .

Advanced Research Questions

Q. How can contradictory data on undecanoic acid’s synthesis yields be resolved?

Discrepancies in yields (e.g., 95% vs. 80%) arise from:

  • Reagent purity : Impurities in undecenyl cyanide or undecenoic acid reduce efficiency.
  • Temperature control : Decarboxylation requires precise heating to avoid side reactions.
  • Post-reaction processing : Inadequate purification (e.g., column chromatography) lowers isolated yields. Systematic replication with standardized protocols is recommended .

Q. What advanced analytical techniques validate cyclobutanone derivatives in irradiated foods?

  • Synthesis of 11-(2′-oxocyclobutyl)undecanoic acid (a lipid irradiation marker) enables ELISA development using polyclonal antibodies. This detects 2-substituted cyclobutanones at sub-ppm levels in irradiated meats (e.g., chicken) .
  • GC-MS with derivatization (e.g., silylation) enhances sensitivity for cyclobutanone detection in complex matrices .

Q. What are the unresolved toxicological risks of undecanoic acid in long-term biomedical applications?

While undecanoic acid shows low acute toxicity (e.g., LD₅₀ >2 g/kg in rodents), chronic effects are poorly characterized:

  • Metabolic interference : It inhibits acetylcholinesterase (linked to Alzheimer’s therapy) but may disrupt cholinergic signaling .
  • Cytotoxicity : At high doses (>100 µM), it induces apoptosis in cancer cells but may affect normal cells. Dose-response studies in human organoids are needed .

Q. How does undecanoic acid interact with lipid bilayers in antimicrobial applications?

  • Molecular dynamics simulations reveal undecanoic acid integrates into lipid bilayers, increasing membrane fluidity and permeability.
  • FTIR spectroscopy confirms carboxyl group interactions with phospholipid headgroups, destabilizing membrane integrity .

Key Challenges and Future Directions

  • Undecanoic acid : Develop greener synthesis routes (e.g., enzymatic catalysis) and elucidate chronic toxicity .
  • Cyclobutanone : Expand applications in photopharmacology and strain-release functionalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.